(S)-sulforaphane

Chemoprevention Stereochemistry Enzyme Induction

Researchers face confounded Nrf2 activation data when stereochemistry is unaccounted. S-Sulforaphane resolves this by providing a chirality-defined negative control with markedly reduced phase II enzyme induction versus the (R)-enantiomer. Unlike bardoxolone methyl, it activates Nrf2 without mitochondrial dysfunction or endothelial permeability in human microvascular models. • No significant GST/QR induction in rat liver slices - validates target engagement stereospecificity • Enables definitive SAR studies of KEAP1 interaction and downstream gene expression • Suitable for long-term vascular health models where endothelial toxicity must be avoided

Molecular Formula C6H11NOS2
Molecular Weight 177.3 g/mol
CAS No. 155320-20-0
Cat. No. B028024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-sulforaphane
CAS155320-20-0
Synonyms1-Isothiocyanato-4-[(S)-methylsulfinyl]butane;  (+)-Sulforaphane; 
Molecular FormulaC6H11NOS2
Molecular Weight177.3 g/mol
Structural Identifiers
SMILESCS(=O)CCCCN=C=S
InChIInChI=1S/C6H11NOS2/c1-10(8)5-3-2-4-7-6-9/h2-5H2,1H3/t10-/m0/s1
InChIKeySUVMJBTUFCVSAD-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Sulforaphane: Nrf2 Activation and Bioavailability


(S)-Sulforaphane is the non-natural enantiomer of the isothiocyanate sulforaphane, a potent activator of the KEAP1/NRF2/ARE cytoprotective pathway [1]. While dietary exposure from cruciferous vegetables provides the natural (R)-enantiomer, the (S)-form is synthetically accessible and serves as a critical comparator for understanding stereospecific biological activity and as a research tool for structure-activity relationship (SAR) studies of phase II enzyme induction [1]. This compound exhibits quantifiable, albeit attenuated, Nrf2 transcriptional activation and phase II enzyme induction compared to its (R)-counterpart, making it essential for precise experimental controls and for defining the chirality-dependence of chemopreventive signaling [2].

(S)-Sulforaphane: Why Generic Substitution Fails


Generic substitution of (S)-sulforaphane with alternative Nrf2 activators such as bardoxolone methyl (CDDO-Me) or dimethyl fumarate, or with the natural (R)-enantiomer, is not scientifically valid due to profound differences in potency, cellular toxicity, and downstream gene induction profiles [1]. The (S)-enantiomer is substantially less potent than the (R)-enantiomer in inducing key detoxification enzymes (e.g., glutathione S-transferase and quinone reductase) in both hepatic and pulmonary tissues [1]. Furthermore, while bardoxolone methyl demonstrates higher Nrf2 activation potency than sulforaphane, it concurrently induces mitochondrial dysfunction, endothelial permeability, and cytotoxicity in human microvascular endothelial cells—effects not observed with L-sulforaphane under identical conditions [2]. These divergent pharmacological and toxicological signatures preclude any assumption of functional equivalence and mandate compound-specific validation in experimental design and procurement decisions [1][2].

(S)-Sulforaphane: Potency, Stability & Bioavailability Data


Chirality-Dependent Phase II Enzyme Induction

A direct head-to-head comparison in precision-cut rat liver and lung slices reveals that (R)-sulforaphane is a far more potent inducer of carcinogen-detoxifying enzyme systems than the (S)-enantiomer [1]. In liver, (R)-sulforaphane elevated glutathione S-transferase (GST) and quinone reductase (QR) activities, whereas the (S)-enantiomer had no significant effect. In lung, both enantiomers increased enzyme activities, but (R)-sulforaphane was consistently more potent [1].

Chemoprevention Stereochemistry Enzyme Induction

Nrf2 Activator Endothelial Toxicity Comparison

In a side-by-side comparison in human microvascular endothelial cells (HMEC-1), L-sulforaphane and dimethyl fumarate did not induce the detrimental mitochondrial effects observed with bardoxolone methyl (CDDO-Me), the most potent Nrf2 activator among the tested compounds [1]. Bardoxolone methyl (100 nM–5 μM) significantly decreased mitochondrial membrane potential, spare respiratory capacity, and increased proton leak within 3 hours, whereas L-sulforaphane did not exert such actions [1]. Additionally, 24-hour incubation with bardoxolone methyl induced necrosis and apoptosis, while L-sulforaphane did not.

Toxicology Endothelial Function Nrf2 Pharmacology

Stability Enhancement by α-Cyclodextrin Complexation

Sulforaphane is inherently unstable in aqueous solutions, which limits its clinical utility. A comparative NMR study of inclusion complexes with cyclodextrins (CDs) found that α-cyclodextrin (α-CD) provides the highest stabilization for sulforaphane and its homologues [1]. Crucially, α-CD discriminates between the two enantiomers of sulforaphane, with the natural (R)-enantiomer forming inclusion complexes with higher affinity than the (S)-enantiomer [1]. While specific half-life extension values for the (S)-enantiomer in α-CD are not provided, the study's key finding of chiral discrimination has direct implications for formulation stability.

Formulation Science Stability Chiral Chemistry

Diet-Dependent Bioavailability of Sulforaphane

While not a direct comparison of (S)-sulforaphane itself, human pharmacokinetic studies of dietary sulforaphane (predominantly the (R)-enantiomer) reveal that its bioavailability is profoundly influenced by the form of consumption [1]. This establishes a critical baseline for evaluating the relative bioavailability of synthetic enantiomers and formulations. A study comparing raw versus cooked broccoli found that consumption of raw broccoli resulted in significantly higher bioavailability (37%) compared to cooked broccoli (3.4%, p=0.002), with a faster peak plasma time (1.6 h vs. 6 h) [1].

Pharmacokinetics Bioavailability Nutritional Science

(S)-Sulforaphane: Research and Development Applications


Stereospecific Nrf2 Activation and Enzyme Induction

Due to its significantly reduced potency as a phase II enzyme inducer compared to the (R)-enantiomer [1], (S)-sulforaphane is the ideal compound for use as a negative control or for establishing chirality-dependence in studies of Nrf2-mediated cytoprotection. Researchers investigating the structural requirements for KEAP1 interaction and downstream gene expression can use (S)-sulforaphane to confirm that observed biological effects are stereospecific and not a result of off-target, non-chiral interactions. This is critical for validating target engagement and for screening novel sulforaphane analogues with improved pharmacological profiles.

Cardiovascular and Renal Disease: Endothelial-Safe Nrf2 Activation

For in vivo and in vitro models of cardiovascular disease, diabetic nephropathy, or other conditions where endothelial function is a key endpoint, L-sulforaphane is a superior choice over the more potent but endothelial-toxic Nrf2 activator bardoxolone methyl (CDDO-Me) [2]. As demonstrated in human microvascular endothelial cells, L-sulforaphane activates Nrf2 and reduces reactive oxygen species without compromising mitochondrial bioenergetics or inducing apoptosis [2]. This makes it particularly valuable for long-term studies assessing the therapeutic potential of Nrf2 activation in vascular health, where avoiding off-target endothelial damage is paramount.

Formulation Development for Stability and Bioavailability

The inherent aqueous instability and variable bioavailability of sulforaphane necessitate advanced formulation strategies. Researchers and formulators developing stabilized (S)-sulforaphane products for preclinical or clinical use should prioritize enantiomer-specific stability testing, as cyclodextrin complexation studies show chiral discrimination in inclusion complex formation [3]. Optimizing formulations for the specific (S)-enantiomer, rather than relying on data from racemic or (R)-sulforaphane studies, is essential. Furthermore, human bioavailability data for dietary sulforaphane (37% from raw broccoli vs. 3.4% from cooked) provides a critical benchmark [4]; formulations aiming to achieve therapeutic plasma levels must surpass the low bioavailability observed with simple oral administration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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